molecular formula C10H7N5 B3011928 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- CAS No. 58259-75-9

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-

Cat. No.: B3011928
CAS No.: 58259-75-9
M. Wt: 197.201
InChI Key: NXXZOBOUYKNUEK-IOEGRWEBSA-N
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Description

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a versatile chemical compound with intriguing properties that enable its application in diverse fields ranging from materials science to medicinal chemistry. This compound is known for its complex structure and potential for various chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves several steps. One common method includes the reaction of cyanide compounds with amines under controlled conditions. For instance, the preparation can involve the addition of sodium cyanide, water, and concentrated ammonia solution in a reaction vessel. The mixture is stirred at room temperature until the sodium cyanide is completely dissolved. Then, ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are added. The reaction mixture is stirred while methyl isopropyl ketone is added dropwise, ensuring the temperature does not exceed 30°C. After the addition is complete, the mixture is stirred for 4-6 hours at room temperature. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and distilled under reduced pressure to obtain the desired product .

Chemical Reactions Analysis

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines or other reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties, including its role in drug discovery and development. Industrially, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can undergo photoinduced hydrogen-atom transfer, leading to the formation of tautomers and other photoproducts. This process is initiated by UV excitation, resulting in the transfer of a hydrogen atom from an amino group to a nitrile fragment. The generated tautomers and photoproducts can further participate in various chemical and biological processes .

Comparison with Similar Compounds

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- can be compared with similar compounds such as 2-Amino-3-[(E)-(3-pyridinylmethylene)amino]-2-butenedinitrile and 2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]-. These compounds share structural similarities but differ in their specific substituents and chemical properties. The unique combination of the pyridinylmethylene group in 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- contributes to its distinct reactivity and applications .

Properties

IUPAC Name

(Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-9(13)10(6-12)15-7-8-3-1-2-4-14-8/h1-4,7H,13H2/b10-9-,15-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXZOBOUYKNUEK-GEZCQDGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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